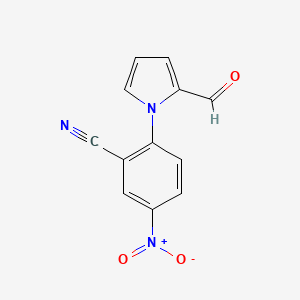
N-(4-bromophenyl)-4-nitroaniline
Descripción general
Descripción
N-(4-bromophenyl)-4-nitroaniline is a useful research compound. Its molecular formula is C12H9BrN2O2 and its molecular weight is 293.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods
- N-(4-bromophenyl)-4-nitroaniline has been synthesized through various methods. S. Xue (1999) described the preparation of 4 Bromo 1,2 phenylenediamine, a related compound, via hydrogenation of 4 bromo 2 nitroaniline catalyzed by Urushibara nickel and alkaline hydrolysis (Xue, 1999).
Spectroscopic Analysis and Molecular Docking
- A. Dwivedi and Abhishek Kumar (2019) conducted a study on vibrational spectroscopic analysis, HOMO-LUMO, polarizabilities, and hyperpolarizabilities of N-(4-Bromophenyl)-4-nitrobenzamide. They found that the compound could be useful in electro-optical applications and might act as an antibacterial drug (Dwivedi & Kumar, 2019).
Crystal and Molecular Structure
- The crystal and molecular structure of N-(4-nitrophenyl)-β-alanine, a derivative, was studied by M. Marchewka, M. Drozd, and J. Janczak (2011). They observed a dimeric structure in the crystal, which interacted via N-H···O hydrogen bonds (Marchewka, Drozd, & Janczak, 2011).
Applications in Synthesis
- R. Bambal and R. Hanzlik (1994) synthesized N.epsilon.-(p-Bromophenyl)-L-lysine and N.tau.-(p-Bromophenyl)-L-histidine, models for adducts of Bromobenzene 3,4-Oxide to Protein, indicating potential applications in understanding protein interactions (Bambal & Hanzlik, 1994).
Catalytic Applications
- Z. H. Farooqi et al. (2019) utilized 4-nitroaniline in the synthesis and stabilization of silver nanoparticles in a polymeric system for the catalytic reduction of 4-nitroaniline to p-phenylenediamine, demonstrating its application in nanotechnology and catalysis (Farooqi et al., 2019).
Solvent and Substituent Effects
- Correa, Durantini, and Silber (1998) studied the absorption spectra of nitrodiphenylamines, including a compound similar to this compound, in reversed micelles, which can inform solvent interactions in chemical processes (Correa, Durantini, & Silber, 1998).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(16)17/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRSKJBGTCRACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406407 | |
| Record name | N-(4-bromophenyl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40932-71-6 | |
| Record name | N-(4-bromophenyl)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)

![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)

![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)

